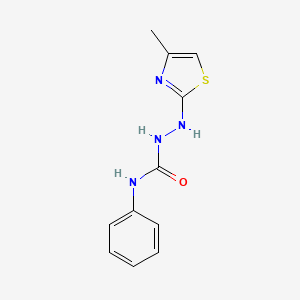
2-(4-Methyl-1,3-thiazol-2-yl)-N-phenylhydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Methyl-1,3-thiazol-2-yl)amino]-1-phenylurea is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methyl-1,3-thiazol-2-yl)amino]-1-phenylurea typically involves the reaction of 4-methyl-1,3-thiazol-2-amine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The mixture is usually heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-Methyl-1,3-thiazol-2-yl)amino]-1-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Catalysts such as palladium on carbon, and solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups into the thiazole ring, leading to a wide range of derivatives.
Applications De Recherche Scientifique
3-[(4-Methyl-1,3-thiazol-2-yl)amino]-1-phenylurea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of other chemical compounds.
Mécanisme D'action
The mechanism of action of 3-[(4-Methyl-1,3-thiazol-2-yl)amino]-1-phenylurea involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific biochemical pathways. For example, it may bind to DNA or proteins, affecting their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-1,3-thiazol-2-amine: A precursor in the synthesis of 3-[(4-Methyl-1,3-thiazol-2-yl)amino]-1-phenylurea.
Phenyl isocyanate: Another precursor used in the synthesis.
Thiazole derivatives: Compounds with similar structures and potential biological activities.
Uniqueness
3-[(4-Methyl-1,3-thiazol-2-yl)amino]-1-phenylurea is unique due to its specific combination of a thiazole ring and a phenylurea moiety
Propriétés
Formule moléculaire |
C11H12N4OS |
|---|---|
Poids moléculaire |
248.31 g/mol |
Nom IUPAC |
1-[(4-methyl-1,3-thiazol-2-yl)amino]-3-phenylurea |
InChI |
InChI=1S/C11H12N4OS/c1-8-7-17-11(12-8)15-14-10(16)13-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,15)(H2,13,14,16) |
Clé InChI |
XXWCVEGUTRGGAV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=N1)NNC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15155079.png)
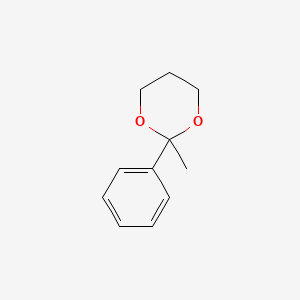
![3-bromo-N-{[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide](/img/structure/B15155104.png)
![6-Oxo-1-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B15155109.png)
![2-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzonitrile](/img/structure/B15155120.png)
![4-(4-benzylpiperazin-1-yl)-N-[(2,4-dichlorophenyl)methyl]aniline](/img/structure/B15155124.png)
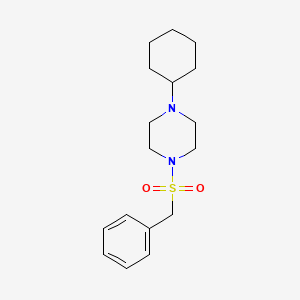
![2-Amino-4-(4-chlorophenyl)-6-[(2-hydroxyethyl)sulfanyl]pyridine-3,5-dicarbonitrile](/img/structure/B15155127.png)
![N-cyclopentyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B15155128.png)
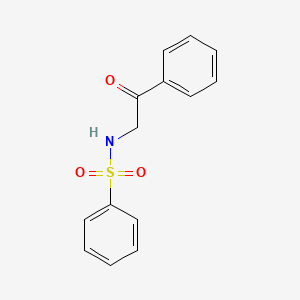
![N-(3-acetylphenyl)-N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B15155137.png)
![N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide](/img/structure/B15155140.png)
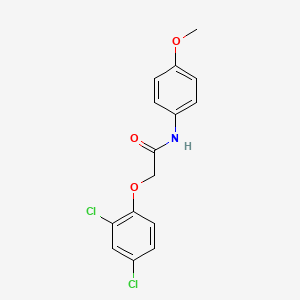
![Ethyl 9'-chloro-2,4,6-trioxo-1,5-diphenyl-2',4',4'A,6'-tetrahydro-1'H-spiro[1,5-diazinane-3,5'-pyrazino[1,2-A]quinoline]-3'-carboxylate](/img/structure/B15155144.png)
